Cas no 72299-02-6 (Methanone,(6-methyl-3-cyclohexen-1-yl)-1-piperidinyl-)

72299-02-6 structure
Product name:Methanone,(6-methyl-3-cyclohexen-1-yl)-1-piperidinyl-
Methanone,(6-methyl-3-cyclohexen-1-yl)-1-piperidinyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,(6-methyl-3-cyclohexen-1-yl)-1-piperidinyl-
- (6-methylcyclohex-3-en-1-yl)-piperidin-1-ylmethanone
- 1-((6-Methyl-3-cyclohexen-1-yl)carbonyl)piperidine
- AC1MHPDZ
- AG-G-84464
- AI3-36329
- AI3-36329-a
- CTK5D5864
- LS-115680
- Piperidine, 1-((6-methyl-3-cyclohexen-1-yl)carbonyl)-
- (6-Methylcyclohex-3-en-1-yl)(piperidin-1-yl)methanone
- 72299-02-6
- DTXSID50993074
-
- Inchi: InChI=1S/C13H21NO/c1-11-7-3-4-8-12(11)13(15)14-9-5-2-6-10-14/h3-4,11-12H,2,5-10H2,1H3
- InChI Key: HKEBZICUKLQKGY-UHFFFAOYSA-N
- SMILES: CC1CC=CCC1C(=O)N2CCCCC2
Computed Properties
- Exact Mass: 207.16200
- Monoisotopic Mass: 207.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 20.3Ų
- Tautomer Count: nothing
- XLogP3: 2.5
Experimental Properties
- Density: 0.9704 (rough estimate)
- Boiling Point: 346.35°C (rough estimate)
- Refractive Index: 1.4800 (estimate)
- PSA: 20.31000
- LogP: 2.53910
Methanone,(6-methyl-3-cyclohexen-1-yl)-1-piperidinyl- Related Literature
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Rachael A. Kelsey,David A. Miller,Sean R. Parkin,Kun Liu,Joe E. Remias,Yue Yang,Felice C. Lightstone,Cameron A. Lippert,Susan A. Odom Dalton Trans., 2016,45, 324-333
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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